molecular formula C14H10F2O2 B6399782 4-(3,4-Difluorophenyl)-3-methylbenzoic acid CAS No. 1261890-81-6

4-(3,4-Difluorophenyl)-3-methylbenzoic acid

Cat. No.: B6399782
CAS No.: 1261890-81-6
M. Wt: 248.22 g/mol
InChI Key: PJSCLTKYXPHSTD-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-3-methylbenzoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a carboxylic acid group attached to a methyl-substituted benzene ring

Properties

IUPAC Name

4-(3,4-difluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-6-10(14(17)18)2-4-11(8)9-3-5-12(15)13(16)7-9/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSCLTKYXPHSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689606
Record name 3',4'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-81-6
Record name 3',4'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and 3-methylbenzoic acid.

    Halogenation: The 3,4-difluorobenzene undergoes halogenation to introduce the fluorine atoms at the desired positions.

    Coupling Reaction: The halogenated intermediate is then coupled with 3-methylbenzoic acid using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Difluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 2,4-Difluorophenylacetic acid

Uniqueness

4-(3,4-Difluorophenyl)-3-methylbenzoic acid is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which imparts distinct chemical and physical properties

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